(7-Methoxyhepta-2,3-dien-4-yl)benzene
Description
(7-Methoxyhepta-2,3-dien-4-yl)benzene is a synthetic aromatic compound featuring a benzene ring substituted with a linear heptadienyl chain containing conjugated double bonds (2,3-diene) and a methoxy group at the 7th carbon (Figure 1). The compound’s structure combines the electronic effects of the methoxy substituent with the reactivity of a conjugated diene system.
Properties
CAS No. |
88241-52-5 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
InChI |
InChI=1S/C14H18O/c1-3-8-13(11-7-12-15-2)14-9-5-4-6-10-14/h3-6,9-10H,7,11-12H2,1-2H3 |
InChI Key |
QZVKCFNXCMSZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=C(CCCOC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Benzene core : Provides aromatic stability and serves as a scaffold for substitution.
- Conjugated diene (C2–C3) : Enhances reactivity in cycloaddition or electrophilic addition reactions.
- Methoxy group (C7) : Electron-donating substituent that influences electronic density and solubility.
Comparison with Structurally Similar Compounds
Benzonorbornadiene Derivatives
Example: 7-(1-Acetoxymethylidene)benzonorbornadiene (Figure 2) .
- Structure: Bicyclic norbornadiene fused to a benzene ring, with an acetoxymethylidene substituent at C6.
- Synthesis : Prepared via benzyne addition to 6-acetoxyfulvene, followed by acid hydrolysis to yield formyl or hydroxymethyl derivatives.
- Comparison: Reactivity: The bicyclic framework in benzonorbornadienes restricts diene mobility, reducing Diels-Alder reactivity compared to the linear diene in the target compound. Substituent Effects: The acetoxy group in the analog is hydrolyzable, whereas the methoxy group in the target compound is more stable under acidic conditions.
| Property | (7-Methoxyhepta-2,3-dien-4-yl)benzene | 7-(1-Acetoxymethylidene)benzonorbornadiene |
|---|---|---|
| Core Structure | Linear heptadienyl-benzene | Bicyclic norbornadiene-benzene |
| Key Substituent | Methoxy (C7) | Acetoxymethylidene (C7) |
| Diene Reactivity | High (flexible conjugation) | Moderate (constrained geometry) |
| Stability to Hydrolysis | Stable | Hydrolyzes to formyl/hydroxymethyl products |
Phenolic and Methoxy-Substituted Aromatics
Example : Caffeic acid (3,4-dihydroxybenzeneacrylic acid) .
- Structure: Benzene ring with dihydroxy and propenoic acid substituents.
- Comparison :
- Electronic Effects : Caffeic acid’s hydroxyl groups are electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
- Applications : Caffeic acid is used in pharmacological research and as a food additive, whereas the target compound’s diene system suggests utility in synthetic chemistry (e.g., as a diene in cycloadditions).
| Property | (7-Methoxyhepta-2,3-dien-4-yl)benzene | Caffeic Acid |
|---|---|---|
| Substituents | Methoxy, conjugated diene | Dihydroxy, propenoic acid |
| Solubility | Moderate (non-polar substituents) | High (polar hydroxyl groups) |
| Bioactivity | Limited data | Antioxidant, anti-inflammatory |
Heptadienyl-Benzene Analogs
Example : 4-Methoxystyrene derivatives.
- Structure : Benzene with a methoxy group and a shorter alkenyl chain (styrene).
- Comparison :
- Diene System : The target compound’s conjugated diene offers enhanced resonance stabilization and reactivity compared to isolated double bonds in styrenes.
- Synthetic Utility : The heptadienyl chain may enable regioselective reactions, such as cross-couplings or polymerizations.
Research Findings and Data
Spectroscopic Analysis
- 1H NMR: The methoxy protons in (7-Methoxyhepta-2,3-dien-4-yl)benzene are expected at δ 3.3–3.7 ppm, similar to methoxy-substituted benzonorbornadienes .
- 13C NMR: The conjugated diene carbons (C2–C3) would resonate at δ 120–130 ppm, comparable to other dienes in benzonorbornadienes .
Reactivity Insights
- Diels-Alder Reactions : The linear diene system is predicted to exhibit higher reactivity than constrained bicyclic dienes, enabling applications in natural product synthesis .
- Electrophilic Substitution : The methoxy group directs electrophiles to the para position of the benzene ring, akin to other methoxy aromatics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
